

An In-Depth Technical Guide to 4-Benzoylphenyl Methacrylate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *4-Benzoylphenyl methacrylate*

Cat. No.: *B1600103*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzoylphenyl methacrylate**, a versatile monomer and photoinitiator with significant applications in polymer chemistry, materials science, and drug delivery. This document details its physicochemical properties, synthesis protocols, and its role in the development of advanced materials.

Core Properties and Specifications

4-Benzoylphenyl methacrylate, also known as 4-(Methacryloyloxy)benzophenone, is a solid monomer that combines the polymerizable methacrylate group with a photoactive benzophenone moiety. This unique structure makes it a valuable component in the synthesis of polymers with tailored properties and in light-curable formulations.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₃	[1]
Molecular Weight	266.29 g/mol	[1]
CAS Number	56467-43-7	
Appearance	White to light yellow powder or crystal	[1]
Melting Point	69.0 to 73.0 °C	
Boiling Point (Predicted)	418.2 ± 24.0 °C	
Purity	>98.0% (GC)	
Solubility	Soluble in toluene	
Storage Conditions	2-8°C, in a dark place under an inert atmosphere	

Synthesis of 4-Benzoylphenyl Methacrylate

The synthesis of **4-Benzoylphenyl methacrylate** is typically achieved through the esterification of 4-hydroxybenzophenone with a methacrylic acid derivative. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis of **4-Benzoylphenyl methacrylate** from 4-hydroxybenzophenone and methacryloyl chloride.

Materials:

- 4-hydroxybenzophenone
- Methacryloyl chloride
- Triethylamine

- 2-Butanone (Methyl Ethyl Ketone - MEK)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Methanol
- 5% Sodium Hydroxide (NaOH) solution
- Water

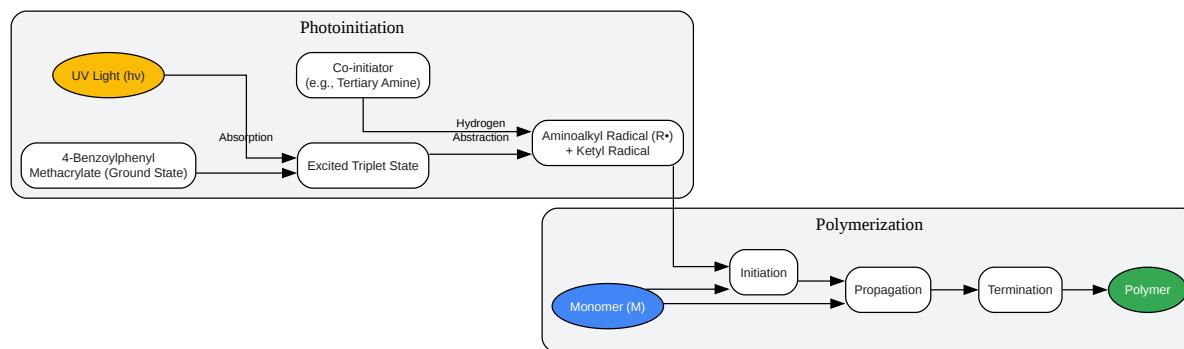
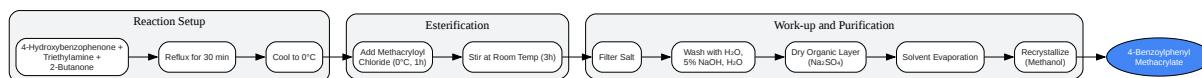
Procedure:

- In a round-bottom flask, dissolve 4-hydroxybenzophenone and an equimolar amount of triethylamine in 2-butanone.
- Heat the mixture under reflux for 30 minutes.
- Cool the mixture to 0°C using an ice bath.
- Slowly add methacryloyl chloride (a slight molar excess) dropwise to the flask, ensuring the temperature remains around 0°C.
- Continue stirring the reaction mixture at 0°C for 1 hour.
- Remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.
- Filter the resulting mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate sequentially with water, 5% NaOH solution, and finally with water again.
- Separate the organic layer and dry it over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from methanol to obtain pure **4-Benzoylphenyl methacrylate**.

Characterization:

The final product can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl and methacrylate double bond.
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further verify the carbon framework of the molecule.



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References

- 1. rjptonline.org [rjptonline.org]
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